N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of both dichlorobenzyl and pentafluorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 3,4-dichlorobenzylamine with 2,3,4,5,6-pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-(3,4-dichlorobenzyl)azoles: These compounds share the dichlorobenzyl moiety and have been studied for their biological activities.
Pentafluorobenzamides: Compounds with the pentafluorobenzamide moiety are known for their stability and unique electronic properties.
Uniqueness: N-(3,4-dichlorobenzyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of both dichlorobenzyl and pentafluorobenzamide groups, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F5NO/c15-6-2-1-5(3-7(6)16)4-22-14(23)8-9(17)11(19)13(21)12(20)10(8)18/h1-3H,4H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTMIARJWUGOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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